1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-component reactions, as seen in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction . Similarly, the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives started from a brominated pyridine compound and involved reactions with thiophenoles and benzyl mercaptan . These methods highlight the versatility of pyridine derivatives in undergoing various chemical transformations to yield structurally diverse compounds.
Molecular Structure Analysis
The molecular structures of pyridine derivatives are often confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray single crystal diffraction . For instance, the structure of a 2-methoxy-4-(4-methoxyphenyl)pyridine derivative was elucidated using these techniques, revealing the presence of substituents on the pyridine ring and the angles between the planes of the pyridine ring and its substituents .
Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For example, 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives were used to synthesize 3-amino-4-(pyrrolidin-1-yl)thieno[2,3-b]pyridine derivatives through Thorpe-Ziegler cyclization . Additionally, reactions with chloroacetic acid or chloroacetone derivatives led to mercapto group substitution . These reactions demonstrate the reactivity of the pyridine moiety and its utility in constructing complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a 2-oxo(imino)pyridine derivative revealed intermolecular interactions that consolidate a three-dimensional network, which can affect the compound's solubility and stability . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT calculations to predict reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
Three-Component Condensation Processes : Demonstrated in the synthesis of complex organic structures, such as dihydrofuran-carbonitriles and pyran-carbonitriles, which involve the reaction of β-ketonitriles with aldehydes and pyridinium ylides in the presence of piperidine. This process highlights the compound's role in facilitating diverse chemical reactions, including Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021).
Novel Synthesis Routes : The use of piperidine derivatives, including 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile, in the synthesis of novel organic compounds, such as 2-amino-pyridine derivatives, showcasing their utility in creating biologically active molecules and facilitating innovative one-pot synthesis methods (Wu Feng, 2011).
Potential Therapeutic Applications and Biological Activity
Molecular Docking Studies : Investigations into the compound's derivatives for their potential as inhibitors of specific enzymes, such as Nicotinamide phosphoribosyltransferase (NAMPT), which plays a role in cellular metabolism and cancer progression. These studies include crystal structure analysis and molecular docking to evaluate binding affinity and inhibition potential (Venkateshan et al., 2019).
Anticancer and Antimicrobial Activities : Research into the compound's derivatives has shown promising anticancer and antimicrobial activities, which are crucial for the development of new therapeutic agents. This includes the synthesis of novel compounds with potential activity against various cancer cell lines and bacterial strains, further highlighting the compound's relevance in medicinal chemistry (Hadiyal et al., 2020), (Bhat & Begum, 2021).
Material Science and Conductive Polymers
- Electropolymerization : Exploring the electropolymerization of pyrrole-based monomers, including those related to 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile, for the development of conducting polymers. These polymers have potential applications in electronic devices due to their low oxidation potentials and high stability in the conducting form (Sotzing et al., 1996).
Safety and Hazards
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-11-4-7-15(8-5-11)10-12-3-1-2-6-14-12/h1-3,6,11H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWQRQHDIMUJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile |
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